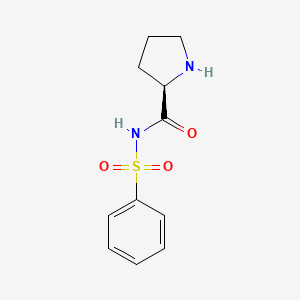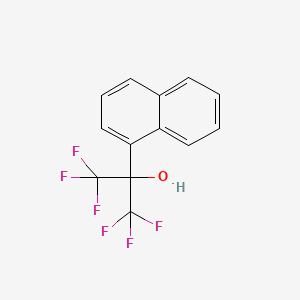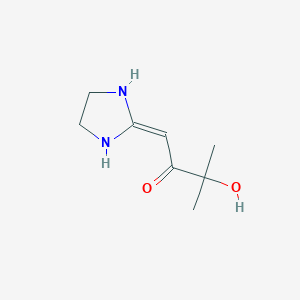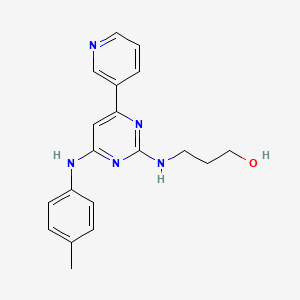
3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by coupling reactions to form the final compound. Common reagents might include:
- Pyridine-3-carboxaldehyde
- p-Toluidine
- Various catalysts and solvents
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” may have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a kinase inhibitor or other enzyme inhibitor, useful in studying cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as in cancer treatment or other diseases involving dysregulated kinase activity.
Industry: Possible applications in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action for compounds like “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” often involves binding to specific molecular targets, such as kinases. This binding can inhibit the activity of the target enzyme, thereby modulating cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-3-yl)pyrimidin-2-amine: A simpler analog that lacks the propanol group.
6-(p-Tolylamino)pyrimidin-2-amine: Another analog with a different substitution pattern.
Uniqueness
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is unique due to its combination of a pyridine ring, a pyrimidine ring, and a propanol group. This unique structure may confer specific binding properties and biological activities that are not present in simpler analogs.
Propiedades
Fórmula molecular |
C19H21N5O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-[[4-(4-methylanilino)-6-pyridin-3-ylpyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C19H21N5O/c1-14-5-7-16(8-6-14)22-18-12-17(15-4-2-9-20-13-15)23-19(24-18)21-10-3-11-25/h2,4-9,12-13,25H,3,10-11H2,1H3,(H2,21,22,23,24) |
Clave InChI |
JXXPWWSUUCPLHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=CC=C3)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
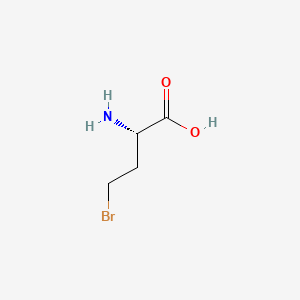

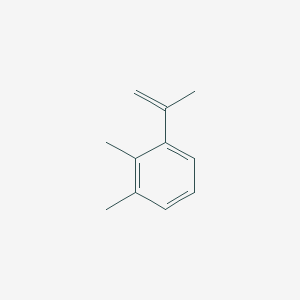
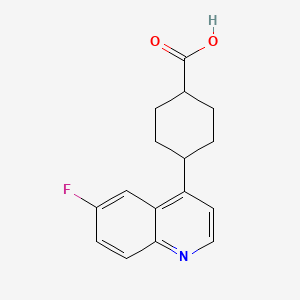
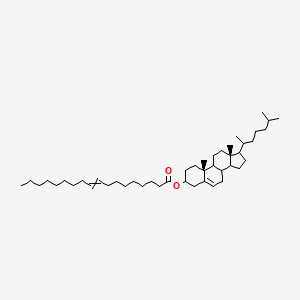

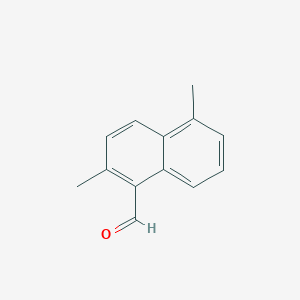
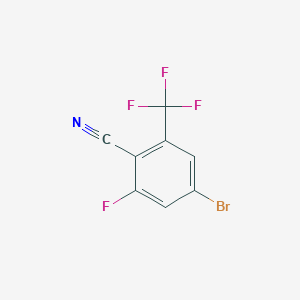
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

